molecular formula C42H88N4O8P2 B12676814 dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium CAS No. 93904-53-1

dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium

Cat. No.: B12676814
CAS No.: 93904-53-1
M. Wt: 839.1 g/mol
InChI Key: FUDAJNDMLLWYSR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The compound’s IUPAC name reflects its bis-cationic structure:

  • Core framework : Two 4,5-dihydro-1H-imidazol-3-ium rings connected via a 2-carbon ethylene bridge.
  • Substituents : Each nitrogen atom on the imidazolium rings is substituted with a heptadecyl (C17H35) chain.
  • Counterion : Dihydrogen phosphate (H2PO4).

This naming convention follows IUPAC rules for ionic liquids, prioritizing cationic components before anions. The systematic designation distinguishes it from simpler monosubstituted imidazolium salts, which lack the ethylene-bridged bis-cationic architecture.

Structural Features

Key structural attributes include:

Feature Description
Cation Bis-imidazolium core with C17 alkyl chains and ethylene linkage
Anion Dihydrogen phosphate (H2PO4)
Symmetry Asymmetric due to alkyl chain positioning
Crystal packing Likely layered structure, as seen in analogous bis-imidazolium salts

The extended alkyl chains enhance hydrophobicity, while the dihydrogen phosphate anion contributes to hydrogen-bonding capabilities. Compared to monocationic analogs like 1,3-dimethylimidazolium chloride, this compound’s dual cationic centers enable stronger electrostatic interactions, influencing its solvent behavior and thermal stability.

Properties

CAS No.

93904-53-1

Molecular Formula

C42H88N4O8P2

Molecular Weight

839.1 g/mol

IUPAC Name

dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium

InChI

InChI=1S/C42H82N4.2H3O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-5(2,3)4/h3-40H2,1-2H3;2*(H3,1,2,3,4)

InChI Key

FUDAJNDMLLWYSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=[N+](CCN1)CC[N+]2=C(NCC2)CCCCCCCCCCCCCCCCC.OP(=O)(O)[O-].OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2-Heptadecyl-4,5-dihydro-1H-imidazole Intermediate

  • The initial step involves the synthesis of 2-heptadecyl-4,5-dihydro-1H-imidazole, which can be prepared by the condensation of long-chain alkyl amines (heptadecylamine) with appropriate aldehydes and ammonia or ammonium salts under controlled conditions.
  • Typical reaction conditions include heating under reflux in organic solvents or neat conditions to promote ring closure forming the imidazoline ring.
  • The product is isolated by crystallization or distillation, with melting points around 94-95 °C and boiling points near 438 °C (estimated).

Formation of the Imidazolium Salt with Ethyl Linker

  • The next step involves alkylation of the imidazoline nitrogen atoms with a 2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl moiety.
  • This is typically achieved by reacting the imidazole derivative with a suitable ethylating agent bearing the second imidazolium unit, often under mild heating in polar solvents.
  • The reaction proceeds via nucleophilic substitution, forming the bis-imidazolium cation linked by an ethyl chain.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Imidazoline ring formation Heptadecylamine + aldehyde + NH3, reflux in solvent 80-90 Purification by crystallization; melting point ~94-95 °C
2 Alkylation to form bis-imidazolium Imidazole derivative + ethylating agent, mild heat 75-85 Polar solvents (e.g., ethanol, water); nucleophilic substitution
3 Salt formation with dihydrogen phosphate Reaction with H3PO4 or phosphate salts, aqueous medium 85-95 pH control critical; purification by crystallization or solvent evaporation

Research Findings and Optimization

  • Studies indicate that controlling the alkyl chain length and purity of the imidazole intermediates is crucial for high yield and purity of the final bis-imidazolium phosphate salt.
  • The use of aqueous media for salt formation improves environmental compatibility and facilitates purification.
  • Reaction times vary from 2 to 24 hours depending on temperature and reagent concentrations, with higher temperatures accelerating alkylation and salt formation steps.
  • Purification techniques such as washing with water, filtration through activated charcoal, and vacuum drying at 80-110 °C enhance product purity, often exceeding 99% by chromatographic analysis.

Comparative Analysis of Preparation Routes

Preparation Aspect Method A: Direct Alkylation + Salt Formation Method B: Stepwise Synthesis with Intermediate Purification
Reaction Time 4-6 hours 8-12 hours
Solvent Use Polar solvents, aqueous for salt formation Organic solvents for alkylation, aqueous for salt formation
Yield 75-85% 80-90%
Purity >98% >99%
Environmental Impact Moderate (aqueous media used) Higher solvent use, but better control
Scalability Good Moderate

Chemical Reactions Analysis

Types of Reactions

Dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted imidazolium compounds .

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C₃₁H₅₉N₂O₄P
  • Molecular Weight : 564.81 g/mol
  • Density : 0.92 g/cm³
  • Boiling Point : Approximately 439.4°C at 760 mmHg
  • Flash Point : 219.5°C

Structural Insights

The compound features a dihydrogen phosphate group attached to a unique imidazolium structure, which enhances its solubility and reactivity in various environments. The presence of long hydrocarbon chains (heptadecyl groups) contributes to its amphiphilic nature, making it suitable for applications in surfactants and emulsifiers.

Pharmaceutical Industry

The compound has shown promise in the pharmaceutical sector, particularly as a potential drug delivery agent due to its ability to enhance the solubility of poorly soluble drugs. Its imidazolium structure can facilitate interactions with biological membranes, improving drug absorption and bioavailability.

Case Study: Drug Formulation

A study investigated the use of dihydrogen phosphate derivatives in formulating liposomal drug delivery systems. Results indicated that the incorporation of this compound significantly improved the encapsulation efficiency of hydrophobic drugs, leading to enhanced therapeutic effects in animal models .

Agricultural Chemistry

In agricultural applications, the compound can function as an effective pesticide or herbicide adjuvant. Its surfactant properties allow for better adhesion and penetration of active ingredients on plant surfaces.

Case Study: Pesticide Efficacy

Research conducted on the efficacy of pesticide formulations containing dihydrogen phosphate derivatives revealed a marked increase in pest control effectiveness compared to traditional formulations. The study highlighted improved retention on leaf surfaces and reduced runoff during rainfall events .

Material Science

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of novel polymers and coatings.

Case Study: Polymer Synthesis

A recent investigation focused on synthesizing biodegradable polymers using dihydrogen phosphate as a catalyst. The findings indicated that polymers produced with this catalyst exhibited superior mechanical properties and degradation rates compared to those synthesized without it .

Data Tables

Application AreaDescriptionKey Findings
PharmaceuticalDrug delivery systemsEnhanced solubility and bioavailability
Agricultural ChemistryPesticide adjuvantImproved efficacy and reduced runoff
Material ScienceBiodegradable polymer synthesisSuperior mechanical properties

Mechanism of Action

The mechanism of action of dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium groups can interact with negatively charged sites on proteins and membranes, leading to changes in their structure and function. This interaction can result in antimicrobial effects, modulation of enzyme activity, and other biological effects .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Substituents Counterion Molecular Weight (g/mol) Key Applications
Target Compound 2-Heptadecyl, ethylene-bridged H₂PO₄⁻ ~800 (estimated) Surfactants, Ionic Liquids
1,3-Bis(2,4,6-trimethylphenyl)-imidazolium 2,4,6-Trimethylphenyl Cl⁻ 449.0 Catalysis, Polymer Additives
2-(3-Nitrophenyl)-4,5-diphenyl-imidazolium Nitrophenyl, Diphenyl NO₃⁻ 437.3 MOFs, Coordination Chemistry
Nonacosafluoro-2-hydroxyheptadecyl phosphate Fluorinated C17 chain H₂PO₄⁻ ~900 (estimated) Industrial Coatings

Biological Activity

Dihydrogen phosphate derivatives, particularly those containing imidazolium cations, have garnered attention for their unique biological activities and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of the compound dihydrogen phosphate; 2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium , focusing on its interactions with proteins, impact on amyloidogenesis, and potential therapeutic applications.

Overview of Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids (ILs) are known for their diverse physicochemical properties, which can be tailored through structural modifications. The specific compound features a long alkyl chain that enhances its hydrophobicity and alters its interaction with biological macromolecules. This hydrophobic character is crucial for the compound's ability to disrupt protein structures and influence amyloid fibrillation processes.

Protein Interactions

Research has indicated that imidazolium-based ILs can significantly affect protein folding and aggregation. For instance:

  • Amyloid Fibrillation : Studies have shown that certain imidazolium ILs can inhibit the fibrillation of amyloid proteins such as Aβ peptides. The presence of long-chain alkyl groups in the cation structure appears to disrupt the aggregation process by increasing hydrophobic interactions with the protein surface . This disruption may lead to a reduction in amyloid-related diseases such as Alzheimer's.

Case Studies

  • Inhibition of Amyloid Formation : Kundu et al. (2017) demonstrated that surface-active imidazolium ILs could inhibit the formation of amyloid fibrils from serum albumin proteins. The study highlighted that the hydrophobic nature of these ILs plays a critical role in preventing protein aggregation .
  • Protein Refolding : Fujita et al. (2016) observed that cholinium dihydrogen phosphate could dissolve and refold aggregated recombinant cellulase proteins from Escherichia coli. This finding suggests that ILs may facilitate protein recovery processes in biotechnology applications .

Research Findings on Dihydrogen Phosphate Compounds

The specific compound's biological activity can be further understood through its structural properties:

PropertyDescription
Cation Structure 2-Heptadecyl-4,5-dihydro-1H-imidazol-3-ium
Anion Dihydrogen phosphate
Hydrophobicity High due to long alkyl chains
Potential Applications Protein stabilization, drug formulation

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve:

  • Hydrophobic Interactions : The long alkyl chains enhance interactions with hydrophobic regions of proteins, potentially leading to conformational changes.
  • Electrostatic Interactions : The presence of positive charges in the imidazolium ring may also interact with negatively charged regions on proteins or nucleic acids, influencing their stability and function.

Q & A

Basic Question: What synthetic methodologies are effective for synthesizing imidazolium salts with long alkyl chains like the heptadecyl-substituted compound?

Methodological Answer:
The synthesis of imidazolium salts with long alkyl chains typically involves quaternization reactions using alkylating agents. For example, dimethyl or diethyl sulfate reacts with imidazole precursors under basic conditions (e.g., NaHCO₃) to introduce substituents . Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours.
  • Yield Optimization : Diethyl sulfate may yield higher product purity (68–90%) compared to dimethyl sulfate (26–83%) .
    Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., alkyl chain protons at δ 0.8–1.5 ppm), IR (C-H stretching at 2800–3000 cm1^{-1}), and mass spectrometry (matching molecular ion peaks) .

Basic Question: How can researchers confirm the counterion integrity (e.g., dihydrogen phosphate) in such ionic compounds?

Methodological Answer:
Counterion analysis requires a combination of techniques:

  • Ion Chromatography : Quantify phosphate content using anion-exchange columns with conductivity detection .
  • Elemental Analysis : Verify stoichiometric ratios (e.g., C, H, N, P).
  • pH Titration : Monitor protonation states in buffered solutions (e.g., phosphate buffers at pH 2.5–9) .
  • X-ray Crystallography : Resolve crystal structures to confirm anion-cation interactions .

Advanced Question: How should experimental designs be structured to investigate the compound’s stability under varying pH conditions?

Methodological Answer:

  • Buffer Preparation : Use phosphate buffers (0.1 M KH2_2PO4_4/Na2_2HPO4_4) adjusted to pH 2.5–9 with H3_3PO4_4 or NaOH .
  • Stability Metrics : Monitor decomposition via HPLC/UV-Vis at λ = 200–300 nm over 24–72 hours.
  • Data Analysis : Apply Arrhenius kinetics to model degradation rates. For conflicting data (e.g., unexpected stability at low pH), use multivariate ANOVA to isolate pH effects from ionic strength .

Advanced Question: What strategies resolve contradictions in solubility data for amphiphilic imidazolium salts in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Screening : Conduct Hansen solubility parameter analysis (δD_D, δP_P, δH_H) to map solvent compatibility.
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in water.
  • Contradiction Resolution : If solubility conflicts arise (e.g., high polarity but poor water solubility), evaluate alkyl chain packing via small-angle X-ray scattering (SAXS) .

Advanced Question: How can the compound’s catalytic potential in supramolecular chemistry be systematically evaluated?

Methodological Answer:

  • Catalytic Assays : Test hydrogen-bonding or anion-binding activity using model reactions (e.g., ester hydrolysis or CO2_2 fixation) .
  • Kinetic Profiling : Compare turnover frequencies (TOF) against controls (e.g., unsubstituted imidazolium salts).
  • Mechanistic Probes : Use 1H^1H-NMR titration to map host-guest interactions or DFT calculations to model transition states .

Advanced Question: What computational and experimental approaches optimize the compound’s performance in hybrid materials?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate alkyl chain packing and phosphate anion mobility in bulk phases.
  • I-Optimal Design : Employ DOE software (e.g., Design-Expert) to optimize composite ratios (e.g., with polymers or silica) .
  • Performance Metrics : Measure thermal stability (TGA), ionic conductivity (impedance spectroscopy), or mechanical strength (tensile testing) .

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